molecular formula C13H9Cl2N B8288675 N-benzylidene-3,5-dichloroaniline

N-benzylidene-3,5-dichloroaniline

Cat. No.: B8288675
M. Wt: 250.12 g/mol
InChI Key: IFWNBYYOJPQPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-3,5-dichloroaniline is a Schiff base compound synthesized from 3,5-dichloroaniline and benzaldehyde . This class of compounds is of significant interest in advanced chemical and pharmaceutical research due to its versatile coordination and biological properties. Schiff bases are widely recognized for their strong chelating ability with metal ions, functioning as effective ligands to create sensors for specific analytes . The 3,5-dichloroaniline moiety acts as an exquisite fluorophore, and the nitrogen atom in the C=N group provides a lone pair of electrons, enabling the compound to bind to particular metal ions . This makes this compound and its derivatives valuable in developing optical chemosensors for the detection of environmentally and biologically relevant metal ions like Sn 2+ . Furthermore, Schiff base compounds derived from anilines are extensively investigated for their biological activity . They serve as key intermediates in synthesizing compounds with potential pharmacological applications, including antimicrobial and antifungal agents . Research into similar structures has also explored their potential as inhibitors for enzymes like ά-glucosidase, which is a target for managing conditions such as diabetes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-9H

InChI Key

IFWNBYYOJPQPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Analysis

Property/Compound This compound N-Benzyl-2,5-dichloroaniline Compound 11b 4'-Dimethylaminobenzylidene-2,5-dichloroaniline
Molecular Weight 256.12 260.14 403.45 293.19
Melting Point Not reported Not reported 213–215 Not reported
Key Reactivity Electrophilic imine Redox-stable amine Heterocyclic stability Reduced electrophilicity due to -N(CH₃)₂
Application Ligand in catalysis Pharmaceutical intermediate Heterocyclic drug design Potential fluorescent probe

Q & A

Q. What are the optimal synthetic routes for preparing N-benzylidene-3,5-dichloroaniline?

Methodological Answer: The compound can be synthesized via a reductive amination pathway. A general protocol involves reacting 3,5-dichloroaniline with benzaldehyde in acetic acid (AcOH) using sodium borohydride (NaBH₄) as a reducing agent. For example, a similar derivative (N-benzyl-2,5-dichloroaniline) was synthesized with 81% yield by stirring at 78–80°C, followed by purification via silica gel column chromatography (Et₂O:petroleum ether = 1:9 v/v) . Adjusting the molar ratio of benzaldehyde (1.3 equiv) and optimizing reaction time/temperature can improve yield.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, 1H NMR^1 \text{H NMR} of N-benzyl-2,5-dichloroaniline shows peaks at δ = 7.41–7.29 (m, aromatic protons), 4.37 (s, benzyl CH₂), and 4.75 (bs, NH) . Comparing spectral data with literature or derivatives (e.g., 4-bromo-3,5-dichloroaniline ) ensures accuracy. Discrepancies in NH proton signals may indicate impurities or tautomerization.

Advanced Research Questions

Q. What mechanistic insights govern the regioselective functionalization of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chloro groups at the 3,5-positions direct electrophilic substitution to the para position. Palladium-catalyzed C–H activation (e.g., Pd/S,O-ligand systems) can enable para-selective olefination or arylation, as demonstrated in similar aniline derivatives . Researchers should optimize ligand choice (e.g., bidentate ligands for stability) and monitor reaction progress via LC-MS to detect intermediates.

Data Contradiction Note:
Conflicting yields may arise from solvent polarity (e.g., DMF vs. toluene) or competing ortho/meta pathways. For example, steric hindrance from the benzylidene group could suppress ortho functionalization.

Q. How does this compound behave in environmental degradation studies?

Methodological Answer: 3,5-Dichloroaniline derivatives are persistent metabolites of pesticides (e.g., procymidone) and can be tracked via LC-QTOF-MS . To assess degradation pathways:

Hydrolysis : Conduct pH-dependent studies (pH 5–9) at 25°C.

Photolysis : Exclude light or use UV lamps (λ = 254 nm) to simulate sunlight.

Microbial degradation : Use soil/water microcosms and monitor via GC-ECD or GC-MS .

Key Findings Table:

Degradation PathwayHalf-Life (Days)Major MetabolitesAnalytical MethodReference
Hydrolysis (pH 7)>30StableLC-QTOF-MS
Photolysis (UV)5–7Dechlorinated productsGC-MS

Q. What strategies resolve contradictions in catalytic activity data for this compound-based ligands?

Methodological Answer: Discrepancies in catalytic performance (e.g., turnover frequency) may stem from:

  • Ligand purity : Use HPLC (≥95% purity) to eliminate impurities .
  • Solvent effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents.
  • Substrate scope : Test with electron-rich/electron-deficient partners.
    For example, Pd complexes of dichloroaniline derivatives showed variable activity in C–H activation due to steric effects from the benzylidene group .

Q. Can this compound serve as a precursor for bioactive molecules?

Methodological Answer: Yes. The compound’s dichloro and imine groups enable derivatization into sulfonamides or heterocycles. For instance:

React with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form sulfonamide derivatives .

Cyclize with thiourea to yield benzothiazoles, which are screened for antimicrobial activity .

Synthetic Example:

ReactionConditionsYieldApplicationReference
SulfonylationTEA, DCM, 25°C75%Enzyme inhibition assays

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